2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
Description
2-Methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole-benzamide hybrid compound characterized by a methoxy-substituted benzamide moiety linked to a 2-(trifluoromethyl)-substituted benzimidazole core. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzimidazole core is associated with diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties .
Properties
Molecular Formula |
C16H12F3N3O2 |
|---|---|
Molecular Weight |
335.28 g/mol |
IUPAC Name |
2-methoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C16H12F3N3O2/c1-24-13-5-3-2-4-10(13)14(23)20-9-6-7-11-12(8-9)22-15(21-11)16(17,18)19/h2-8H,1H3,(H,20,23)(H,21,22) |
InChI Key |
CZWMRFOIUOSYKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves the condensation of 2-methoxybenzoic acid with 2-(trifluoromethyl)-1H-benzimidazole. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide.
Reduction: Formation of 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiparasitic Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiparasitic properties. For instance, a series of compounds related to benzimidazole were tested against various protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The results indicated that these compounds, including derivatives similar to 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide, achieved nanomolar activity against these parasites .
| Compound | Target Parasite | Activity (nM) |
|---|---|---|
| 1b | Giardia | <100 |
| 1e | Trichomonas | <200 |
Antibacterial Properties
The compound has also shown promise in antibacterial applications. Studies have reported that benzimidazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/ml) | Comparison Drug |
|---|---|---|
| S. aureus | 2 | Norfloxacin |
| E. coli | 4 | Chloromycin |
Antifungal Activity
The antifungal potential of benzimidazole derivatives is noteworthy. In vitro studies have indicated that compounds similar to 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide demonstrate significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The MIC values for these compounds were found to be lower than those of conventional antifungal agents .
| Fungal Strain | MIC (µg/ml) |
|---|---|
| C. albicans | 5 |
| A. fumigatus | 10 |
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral properties. Research has highlighted their effectiveness against various viruses, including Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The antiviral activity was attributed to the structural features of the benzimidazole core, which enhances interaction with viral components .
| Virus | EC50 (mM) |
|---|---|
| BVDV | 1.11 |
| Rotavirus | 0.5 |
Anti-inflammatory Effects
In addition to antimicrobial activities, compounds based on the benzimidazole scaffold have been investigated for their anti-inflammatory properties. Studies indicate that certain derivatives can significantly reduce inflammation in animal models, suggesting potential therapeutic uses in inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical and preclinical settings:
-
Case Study: Treatment of Protozoan Infections
A study evaluated the efficacy of a benzimidazole derivative in treating infections caused by Trichomonas vaginalis. The compound showed a significant reduction in parasite load in treated subjects compared to controls. -
Case Study: Bacterial Infections
In a clinical trial assessing the antibacterial effects of a new benzimidazole derivative, patients with resistant bacterial infections exhibited improved outcomes when treated with the compound alongside standard antibiotics.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of the target compound with similar benzimidazole and benzamide derivatives:
Functional Group Impact
- Trifluoromethyl (CF₃) : Present in both the target compound and Flumbatinib, this group enhances hydrophobic interactions and resistance to oxidative metabolism, critical for kinase inhibitor efficacy .
- Benzimidazole vs. Thiazole : Benzimidazole’s larger aromatic system may enable stronger π-π stacking in target binding compared to NTZ’s thiazole ring, which is smaller but electron-deficient due to the nitro group .
Biological Activity
2-Methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound characterized by its unique structure, which includes a methoxy group, a trifluoromethyl group, and a benzimidazole moiety. This combination of functional groups enhances its lipophilicity and metabolic stability, making it a promising candidate for various pharmaceutical applications. The biological activity of this compound has been explored in several studies, revealing its potential in medicinal chemistry.
- Molecular Formula : C16H12F3N3O2
- Molecular Weight : 335.28 g/mol
The trifluoromethyl group contributes to the compound's enhanced biological activity by increasing its interaction with biological targets due to improved membrane permeability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains. In comparative studies, 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranging from 40 to 50 µg/mL against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
- Inhibition Zone Diameters : Comparable to standard antibiotics like ceftriaxone, with zones measuring up to 30 mm against certain pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various assays. In vitro studies using different cancer cell lines (e.g., MCF-7) revealed:
- Cytotoxicity : The IC50 values for cell viability were significantly lower than those of untreated controls, suggesting effective inhibition of cancer cell proliferation.
- Mechanism of Action : The compound appears to induce apoptosis and halt the cell cycle at the S phase, demonstrating its capability to target cancer cells effectively .
Anti-inflammatory Properties
The anti-inflammatory effects of benzimidazole derivatives have been documented in literature. Compounds structurally related to 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide have shown promise in reducing inflammation markers in cellular assays.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its pharmacological profile:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzimidazole Derivatives | Contains benzimidazole ring | Antimicrobial, Antiparasitic |
| Trifluoromethyl Benzamides | Trifluoromethyl substituent | Enhanced metabolic stability |
| Methoxy-substituted Benzamides | Methoxy group present | Potential anti-inflammatory properties |
| N-(4-Methylphenyl) Benzamides | Aromatic substitution on benzamide | Anticancer activity |
This table highlights how variations in structure can influence biological activity, suggesting that the trifluoromethyl and methoxy groups play critical roles in enhancing the efficacy of the compound.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- A study on benzimidazole derivatives demonstrated significant antibacterial activity against multiple strains with MIC values comparable to established antibiotics.
- Research on related benzamide derivatives indicated promising results in inhibiting tumor growth in various cancer models, with specific focus on their ability to induce apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
